molecular formula C18H18F3N3O B2470173 4-(1-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380167-70-2

4-(1-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one

Cat. No. B2470173
CAS RN: 2380167-70-2
M. Wt: 349.357
InChI Key: TYNFWNMLKXYMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one, also known as TFP or TFP-NH2, is a small molecule inhibitor that is commonly used in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which is an enzyme that plays a key role in many cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

4-(1-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the transfer of phosphate groups to downstream targets. This leads to a decrease in the activity of CK2 and a subsequent disruption of the cellular processes that it regulates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one are largely dependent on its inhibition of CK2. CK2 has been shown to play a role in many cellular processes, including DNA replication, transcription, translation, and cell cycle regulation. Therefore, inhibition of CK2 by 4-(1-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one can lead to a range of effects, including cell cycle arrest, apoptosis, and altered gene expression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(1-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one in lab experiments is its high potency and selectivity for CK2. This allows for precise control over the inhibition of CK2 activity, which can be useful in studying its function in various biological processes. However, one limitation of 4-(1-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is that it may have off-target effects on other enzymes or proteins, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving 4-(1-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one. One area of interest is the development of more potent and selective CK2 inhibitors that can be used in both basic and clinical research. Another area of interest is the investigation of the role of CK2 in various diseases, including cancer, inflammation, and neurodegeneration. Additionally, the use of 4-(1-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one as a tool for studying the function of other proteins and enzymes is an area of potential future research.

Synthesis Methods

The synthesis of 4-(1-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves several steps, starting with the reaction of 4-(trifluoromethyl)pyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-phenylethylamine and piperazine to form the final product, 4-(1-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one-NH2.

Scientific Research Applications

4-(1-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has been widely used in scientific research as a tool for studying the function of CK2 in various biological processes. It has been shown to inhibit CK2 activity in vitro and in vivo, and has been used to investigate the role of CK2 in cancer, inflammation, and other diseases.

properties

IUPAC Name

4-(1-phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O/c1-13(14-5-3-2-4-6-14)23-9-10-24(17(25)12-23)15-7-8-22-16(11-15)18(19,20)21/h2-8,11,13H,9-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNFWNMLKXYMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(C(=O)C2)C3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one

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